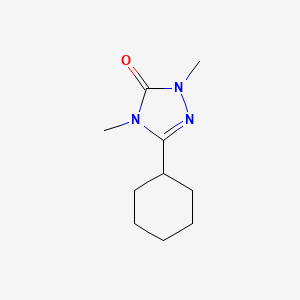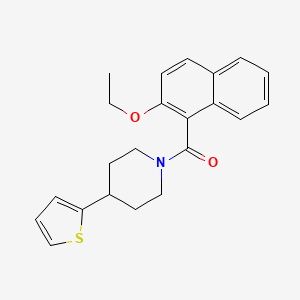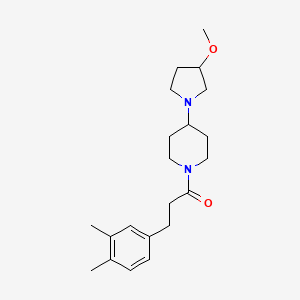
N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a benzoyl group, and an indoline-2-carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
- The pyrrolidine ring is a versatile scaffold for designing bioactive compounds. SAR (structure-activity relationship) studies have shown that N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide derivatives exhibit antibacterial activity .
- Researchers have explored different N’-substituents and 4’-phenyl substituents to optimize antibacterial effects. The choice of substituents significantly impacts the compound’s activity .
- Monocarbonyl analogs of cyclic imides, including N-phenylpyrrolidin-2-ones, have been investigated as potential PPO inhibitors. These compounds demonstrated good to excellent PPO inhibition activity in vitro, along with significant herbicidal effects .
- While specific studies on N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide are limited, related sulfonamides have shown diverse activities, including antifungal, insulin-releasing, carbonic anhydrase inhibition, hypoglycemic, anesthetic, anti-inflammatory, and anti-carcinogenic effects .
- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins .
Antibacterial Activity
Protoporphyrinogen Oxidase (PPO) Inhibition
Other Biological Activities
Stereochemistry and Binding Mode
Future Directions
Mechanism of Action
Target of action
Indole derivatives and pyrrolidine compounds are known to bind with high affinity to multiple receptors . The specific targets of “N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, indole derivatives and pyrrolidine compounds can interact with their targets to modulate their activity .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrrolidine compounds also have diverse biological activities . The specific pathways affected by “N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide” would depend on its specific targets.
Pharmacokinetics
The ADME properties of a compound depend on its specific structure. Heterocyclic compounds like indole derivatives and pyrrolidine compounds are often used in drug design due to their ability to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, modulation of target activity can lead to changes in cellular processes and potentially therapeutic effects .
properties
IUPAC Name |
N-methyl-1-(4-pyrrolidin-1-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-22-20(25)19-14-16-6-2-3-7-18(16)24(19)21(26)15-8-10-17(11-9-15)29(27,28)23-12-4-5-13-23/h2-3,6-11,19H,4-5,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDGBTZYRPHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2605823.png)
![2-(2-Fluorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2605824.png)

![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)


![7-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2605833.png)




![N-(2-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2605841.png)
